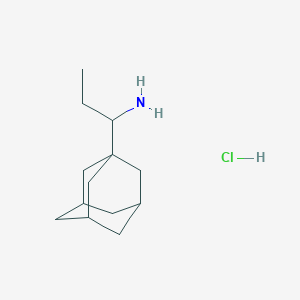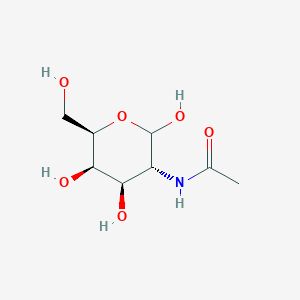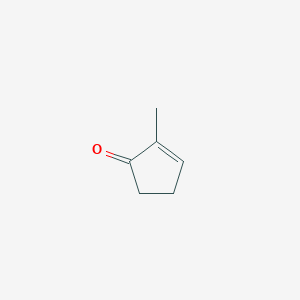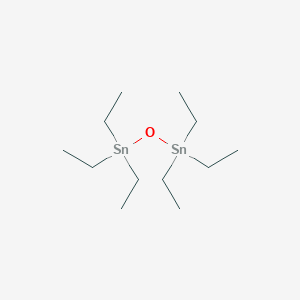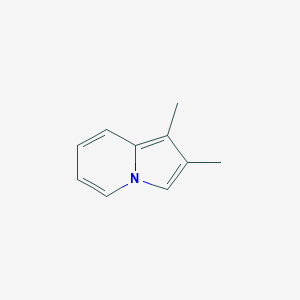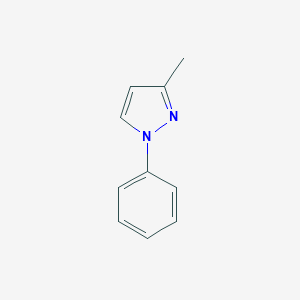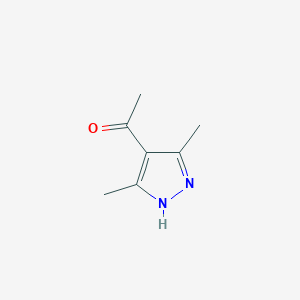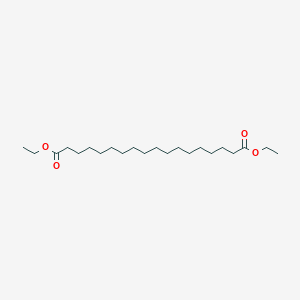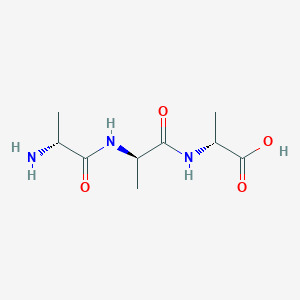
1,2,4-Triphenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triphenylbenzene is a chemical compound with the molecular formula C24H18 . It has an average mass of 306.400 Da and a monoisotopic mass of 306.140839 Da .
Synthesis Analysis
1,2,4-Triphenylbenzene is one of the products of the radiolysis and pyrolysis of terphenyls, which are used as reactor coolants . The synthesis process involves the use of a chromatographic column and the checking of the column eluates by means of thin-layer chromatography .Molecular Structure Analysis
The molecular structure of 1,2,4-Triphenylbenzene is characterized by freely rotating bonds . The InChI representation of its structure isInChI=1S/C24H18/c1-4-10-19 (11-5-1)22-16-17-23 (20-12-6-2-7-13-20)24 (18-22)21-14-8-3-9-15-21/h1-18H . Physical And Chemical Properties Analysis
1,2,4-Triphenylbenzene has a density of 1.1±0.1 g/cm3, a boiling point of 452.0±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 68.4±0.8 kJ/mol and a flash point of 223.7±17.3 °C . The index of refraction is 1.619, and the molar refractivity is 100.0±0.3 cm3 .Relevant Papers There are several papers that discuss 1,2,4-Triphenylbenzene. One paper discusses the synthesis, purification, and physical behavior of 1,2,4-Triphenylbenzene . Another paper provides notes on 1,2,4-Triphenylbenzene .
Wissenschaftliche Forschungsanwendungen
- Application : 1,2,3-Triphenylbenzene has been used in the synthesis of 1,2,3-tricyclohexylcyclohexane via catalytic hydrogenation .
- Method : The method involves the catalytic hydrogenation of 1,2,3-Triphenylbenzene to produce 1,2,3-tricyclohexylcyclohexane .
- Results : The result is the successful synthesis of 1,2,3-tricyclohexylcyclohexane from 1,2,3-Triphenylbenzene .
Synthesis of 1,2,3-Tricyclohexylcyclohexane
Supramolecular Structures
Eigenschaften
IUPAC Name |
1,2,4-triphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCVBOQRPQKVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triphenylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

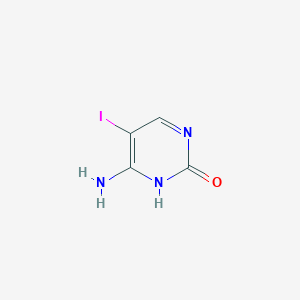

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)
